N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide
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Overview
Description
N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a trifluoromethyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the But-2-ynamide Moiety: The final step involves coupling the imidazole derivative with a but-2-ynamide precursor under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole ring or the but-2-ynamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives or amides.
Scientific Research Applications
N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the imidazole ring facilitates interactions with active sites. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}acetamide
- N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-ynamide
Uniqueness
N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-ynamide is unique due to its but-2-ynamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
2411241-98-8 |
---|---|
Molecular Formula |
C11H12F3N3O |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
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